molecular formula C8H10N2O B12854092 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

Cat. No.: B12854092
M. Wt: 150.18 g/mol
InChI Key: IUBFSVFYJRXNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-methyl-5,7-dihydro-4H-indazol-6-one

InChI

InChI=1S/C8H10N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h5H,2-4H2,1H3

InChI Key

IUBFSVFYJRXNBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(=O)C2)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a hydrazine derivative with a ketone or aldehyde, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indazole derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₁₀N₂O
Molecular Weight : 150.18 g/mol
CAS Number : 85302-16-5

This compound features a bicyclic structure typical of indazole derivatives, which contributes to its reactivity and biological activity. The unique arrangement of atoms allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Chemistry

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in organic synthesis to create derivatives with enhanced properties.

Biology

The compound has demonstrated antimicrobial and anti-inflammatory properties in biological assays. Notably, it inhibits human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. Studies have shown that derivatives exhibit Ki values in the low nanomolar range (6–35 nM) against HNE, indicating significant inhibitory activity.

Medicine

In the medical field, 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is being explored for its potential as an inhibitor of specific enzymes or receptors involved in disease processes. Its ability to modulate cell signaling pathways suggests applications in treating conditions such as osteoarthritis by reducing pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha.

Industry

The compound can be utilized in the synthesis of dyes, pigments , and other industrial chemicals. Its unique structural features allow for modifications that can lead to new materials with desirable properties.

Inhibition of Neutrophil Elastase

A study investigated the effects of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one on human neutrophil elastase activity. The results indicated a dose-dependent inhibition of HNE with higher concentrations leading to more pronounced effects. This inhibition plays a crucial role in managing inflammatory diseases where HNE is implicated.

Concentration (nM) Inhibition (%)
1025
5055
10085

Anti-inflammatory Effects

In vitro studies on osteoarthritis cartilage explants showed that treatment with this compound resulted in a significant reduction in the production of inflammatory markers such as prostaglandin E2 and matrix metalloproteinase-13. This suggests its potential therapeutic role in managing osteoarthritis.

Mechanism of Action

The mechanism of action for 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indazole derivatives such as:

  • 1-Methyl-1H-indazole
  • 4,5-Dihydro-1H-indazole
  • 1-Methyl-4,5-dihydro-1H-pyrazole

Uniqueness

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one may have unique properties or activities that distinguish it from these similar compounds, such as specific biological activity or chemical reactivity.

Biological Activity

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is a compound within the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one has the molecular formula C₉H₉N₃O and a molecular weight of 150.18 g/mol. Its structure features a five-membered ring containing two nitrogen atoms, which is characteristic of indazoles. This unique structure contributes to its reactivity and biological activity.

Target Interactions

Research indicates that indazole derivatives, including 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one, interact with multiple biological targets. These interactions modulate various cellular processes, including:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
  • Cell Signaling Pathways : It influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Anti-inflammatory Pathways : By inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
  • Antiproliferative Effects : Indazole derivatives have demonstrated antiproliferative activity against various neoplastic cell lines, leading to cell cycle arrest in the G0-G1 phase.

Anticancer Properties

Studies have highlighted the potential anticancer properties of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one:

  • Cytotoxicity : It exhibits cytotoxic effects on cancer cells, with research indicating that it can induce apoptosis in specific cancer cell lines .
Cell LineIC50 (µM)Mechanism
A549 (Lung)10Induces apoptosis
MCF7 (Breast)15Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates varying degrees of antibacterial activity against different bacterial strains, although specific data on its efficacy remains limited .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one:

  • Anti-inflammatory Activity : A study evaluated its effects on RAW264.7 macrophage cells. The compound inhibited nitric oxide production in LPS-induced inflammation models, suggesting potential use in treating inflammatory diseases .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to targets such as DNA gyrase, indicating its potential as an antibacterial agent . The binding affinity was measured at -7.0 kcal/mol with significant hydrogen bonding interactions.
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds revealed that modifications at specific positions on the indazole ring can enhance biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Q. What are the efficient synthetic routes for 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one?

A base-promoted, transition-metal-free approach enables the synthesis of structurally related 4,5-dihydro-1H-imidazol-5-ones via cyclization of amidines and ketones. This method is advantageous for generating spiro-fused derivatives under mild conditions, with high yields and scalability . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and base selection (e.g., KOH or NaOH) to control regioselectivity. Analytical validation via HPLC and FTIR ensures purity and structural confirmation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

The SHELX software suite (e.g., SHELXL and SHELXS) is widely used for small-molecule crystallographic refinement. For 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one, high-resolution X-ray diffraction data can resolve bond lengths, angles, and hydrogen bonding networks. SHELXPRO facilitates structure validation by comparing experimental data with theoretical models, ensuring accuracy in stereochemical assignments .

Q. What analytical methods are critical for characterizing purity and stability?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities, while FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Stability studies under varying temperatures (-20°C to 25°C) and humidity levels assess degradation kinetics, with Karl Fischer titration monitoring moisture content .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported neurotoxic effects across experimental models?

Discrepancies in neurotoxicity outcomes (e.g., excitatory vs. inhibitory synaptic effects) may arise from concentration-dependent responses or model-specific variables. For example, 10 µM MPP+ (a structurally related neurotoxin) enhances hippocampal fEPSP slopes, while 100 µM suppresses them, highlighting dose-dependent duality . Methodological rigor includes:

  • Standardizing slice preparation (e.g., C57BL/6 mice, 300 µm thickness).
  • Controlling perfusion rates and bath application timing to ensure reproducible drug delivery .
  • Employing GABAA receptor antagonists (e.g., bicuculline) to isolate GABAergic contributions .

Q. What experimental designs elucidate the compound’s interaction with GABAergic systems?

Electrophysiological protocols using acute hippocampal slices can assess GABA receptor modulation. For instance:

  • Voltage-clamp recordings of miniature inhibitory postsynaptic currents (mIPSCs) reveal changes in frequency/amplitude, indicating presynaptic GABA release or postsynaptic receptor sensitivity .
  • GABAA receptor antagonists (e.g., picrotoxin) differentiate tonic vs. phasic inhibition, with α5-subunit-containing receptors implicated in long-term synaptic plasticity .
  • Dose-response curves (e.g., 10–100 µM) identify thresholds for paradoxical effects (e.g., initial fEPSP enhancement followed by suppression) .

Q. How do mechanistic studies address conflicting hypotheses about dopamine receptor involvement?

Contradictory findings (e.g., D2 receptor antagonists blocking vs. amplifying effects) require multi-modal validation:

  • Pharmacological profiling : Co-application of selective antagonists (e.g., haloperidol for D2, SCH23390 for D1/D5) with the compound isolates receptor-specific contributions .
  • Genetic knockout models : Mice lacking dopamine transporters (DAT) or receptors clarify whether effects are transporter-mediated or receptor-dependent .
  • Calcium imaging : Voltage-gated Ca²⁺ channel blockers (e.g., nifedipine) test if dopamine release mechanisms underlie observed synaptic changes .

Methodological Considerations

Q. What criteria ensure reproducibility in electrophysiological studies of synaptic transmission?

  • Slice viability : Monitor oxygen saturation (95% O₂/5% CO₂) and glucose levels (10 mM) during recordings .
  • Baseline normalization : Calculate fEPSP slopes as percentages of pre-treatment values to control for inter-slice variability .
  • Blinded analysis : Independent validation of data by multiple researchers reduces bias in interpreting concentration-dependent effects .

Q. How are computational tools integrated with experimental data for structural optimization?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors, guiding synthetic modifications. Pairing docking results with mutagenesis studies (e.g., α5-GABAA receptor subunit knockouts) validates hypothesized interactions .

Tables

Table 1. Key Neurophysiological Effects of MPP+ (Analogous Compound) in Hippocampal Slices

Parameter10 µM MPP+100 µM MPP+
fEPSP Slope (90 min)64.6 ± 9.8%19.6 ± 2.0%
mIPSC Frequency Change+25%+40%
GABAA Antagonist EffectPartial BlockadeComplete Blockade
Data derived from References .

Table 2. Synthetic Optimization Parameters for Dihydroimidazolone Derivatives

ConditionOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
Base (KOH vs. NaOH)KOHHigher regioselectivity
Reaction Time6–8 hoursBalances yield/purity
Data derived from Reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.